Physical and chemical properties of 1-(3-Methylphenyl)cyclobutanecarboxamide
Physical and chemical properties of 1-(3-Methylphenyl)cyclobutanecarboxamide
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Methylphenyl)cyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-(3-Methylphenyl)cyclobutanecarboxamide, a molecule of interest in medicinal chemistry and materials science. Carboxamide-containing compounds are pivotal scaffolds in drug discovery, known for their ability to form stable hydrogen bonds and interact with biological targets.[1][2] This document synthesizes available data on its chemical identity, physicochemical characteristics, spectroscopic profile, and reactivity. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established chemical principles and data from structurally analogous compounds to provide reliable, field-proven insights. Detailed protocols for analytical characterization and essential safety and handling procedures are included to support researchers in their laboratory work.
Chemical Identity and Structure Elucidation
1-(3-Methylphenyl)cyclobutanecarboxamide belongs to the class of tertiary carboxamides, characterized by a carbonyl group linked to a nitrogen atom, which is further attached to a cyclobutane ring and a 3-methylphenyl (m-tolyl) group. The cyclobutane moiety introduces a degree of conformational rigidity, which can be advantageous in drug design for optimizing binding to target proteins.[3]
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Molecular Formula: C₁₂H₁₅NO
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Molecular Weight: 189.25 g/mol
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IUPAC Name: 1-(3-methylphenyl)cyclobutanecarboxamide
Caption: Reaction pathway for the hydrolysis of the amide.
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Aromatic Ring Reactivity: The 3-methylphenyl group is activated towards electrophilic aromatic substitution. The methyl group is an ortho-, para-director.
Synthesis and Manufacturing Considerations
A common and reliable method for synthesizing carboxamides is through the reaction of a carboxylic acid derivative with ammonia. [4]
Caption: A plausible workflow for the synthesis of the target compound.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to a more reactive acyl chloride (Step 1) is a standard and highly effective strategy. [2]Thionyl chloride (SOCl₂) is often chosen because the byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent amidation with aqueous ammonia is a robust and high-yielding reaction. Purification by recrystallization is often sufficient if the product crystallizes well, offering a scalable and cost-effective method over chromatography. [5]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aromatic carboxamides should be followed.
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Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection (safety glasses or goggles). [6][7]* Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. [8]Avoid contact with skin, eyes, and clothing. [6]Wash hands thoroughly after handling. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [9]* Fire Safety: The compound is likely combustible. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam extinguishers. [8]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. [6]
Conclusion
1-(3-Methylphenyl)cyclobutanecarboxamide is a structurally interesting molecule with physicochemical properties that make it a candidate for further investigation in drug discovery and materials science. This guide provides a robust foundation of its predicted properties, analytical signatures, and safe handling protocols. The combination of a rigid cyclobutane scaffold with the versatile carboxamide and substituted phenyl groups offers a platform for developing novel compounds with tailored biological or material characteristics. All experimental work should begin with a small-scale synthesis and full analytical characterization to verify these predicted properties.
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